2-Benzotriazol-1-YL-acetamide

概要

説明

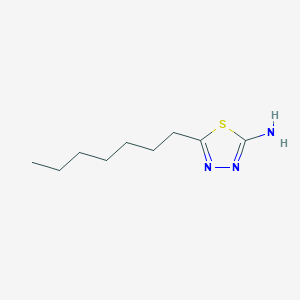

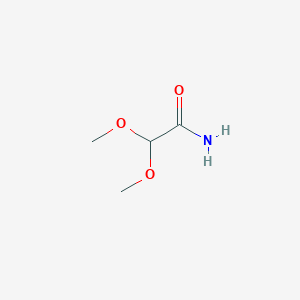

2-Benzotriazol-1-YL-acetamide is a useful research compound. Its molecular formula is C8H8N4O and its molecular weight is 176.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Pyridine Derivatives

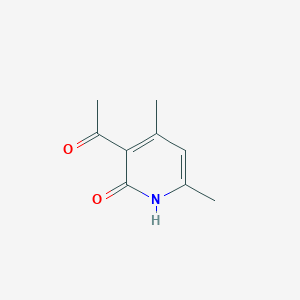

2-Benzotriazol-1-yl-acetamide plays a crucial role in the synthesis of pyridine derivatives. It is used in base-promoted reactions with α,β-unsaturated ketones, facilitating the efficient and regioselective production of previously difficult-to-attain 3-unsubstituted pyridine derivatives. This includes the synthesis of 2-(substituted amino)pyridines and 4,6-substituted pyrid-2-ones through tandem annulations involving Michael addition followed by cyclization (Katritzky et al., 1997).

Spectroscopic and Quantum Mechanical Studies

Benzotriazol-1-yl-acetamide derivatives have been the subject of extensive spectroscopic and quantum mechanical studies. These studies include photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties (Mary et al., 2020).

Synthesis of Heterocyclic Compounds

This compound is instrumental in the synthesis of various heterocyclic compounds. This includes the preparation of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, which are formed through reactions with different aldehydes and benzotriazole. These compounds are of interest due to their potential biological activities (Katritzky et al., 2002).

Green Ultrasound Synthesis and Antibacterial Evaluation

The green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus using this compound has been researched. These compounds, synthesized via 1,3-dipolar cycloaddition reaction, have shown significant reductions in reaction times and promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Synthesis of Antimicrobial Agents

This compound derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown considerable activity against various bacteria and fungi, highlighting their potential as anti-infective agents (Jamkhandi & Disouza, 2012).

Antifungal Activity

Compounds derived from this compound have demonstrated antifungal activity. This includes azetidinones synthesized from 1H-benzotriazol-1-acetate, which have shown moderate to good activity against fungal strains like C. albicans. These compounds offer potential in antifungal drug development and have been studied for their interactions with specific receptors through molecular docking (Toraskar et al., 2009).

Antitumor Activity

This compound derivatives have been evaluated for their antitumor activity. Research indicates that certain compounds within this group show significant activity against various cancer cell lines. This highlights the potential of this compound derivatives in cancer treatment and the development of new anticancer drugs (Yurttaş et al., 2015).

Metabolic Stability Studies

Studies have focused on improving the metabolic stability of compounds derived from this compound. Investigations into various heterocycles as part of the compound structure aim to reduce metabolic deacetylation, enhancing the efficacy and stability of these compounds in biological systems (Stec et al., 2011).

pKa Determination

The pKa values of certain this compound derivatives have been determined, contributing to a better understanding of their chemical properties. This research is crucial for the development of new pharmaceuticals, as pKa values play a significant role in drug absorption and distribution (Duran & Canbaz, 2013).

Corrosion Inhibition Studies

Benzimidazole derivatives of this compound have been synthesized and studied for their corrosion inhibition potential. These studies combine theoretical and experimental approaches to evaluate the efficacy of these compounds in protecting metals like carbon steel in corrosive environments (Rouifi et al., 2020).

作用機序

Target of Action

2-Benzotriazol-1-YL-acetamide is a compound that has been studied for its potential biological activitiesBenzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have been found to inhibit the SARS-CoV-2 main protease (3CL pro), which is essential for the replication of the virus .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with their targets . These non-covalent interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.

Biochemical Pathways

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These activities suggest that benzotriazole derivatives may affect multiple biochemical pathways.

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

将来の方向性

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

特性

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

acetate](/img/structure/B1332300.png)